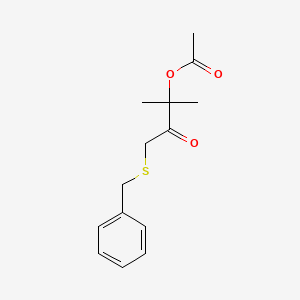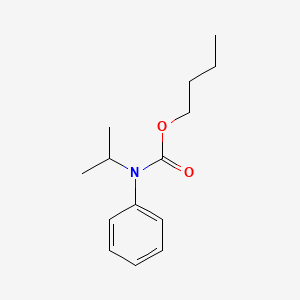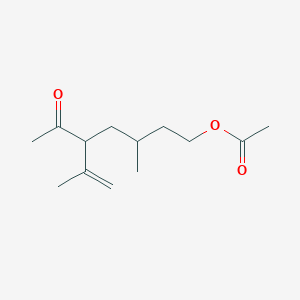
1-Ethyl-3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid is a chemical compound belonging to the class of benzothiopyrans This compound is characterized by its unique structure, which includes a benzothiopyran ring system with an ethyl group and a carboxylic acid functional group
Métodos De Preparación
The synthesis of 1-Ethyl-3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the benzothiopyran ring system.
Introduction of Carboxylic Acid Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-Ethyl-3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Ethyl-3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid can be compared with other similar compounds, such as:
3,4-Dihydro-1H-2-benzothiopyran-1-carboxylic acid: Lacks the ethyl group, which may affect its chemical and biological properties.
1-Methyl-3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to differences in reactivity and applications.
2H-1-Benzothiopyran, 3,4-dihydro-: A related compound with a different substitution pattern on the benzothiopyran ring.
Propiedades
Número CAS |
62525-41-1 |
|---|---|
Fórmula molecular |
C12H14O2S |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
1-ethyl-3,4-dihydroisothiochromene-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-2-12(11(13)14)10-6-4-3-5-9(10)7-8-15-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Clave InChI |
NXBUHGKITUSDAI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=CC=CC=C2CCS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)



![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)


![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)


![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)

